molecular formula C10H13FO B3041443 2,6-Diethyl-4-fluorophenol CAS No. 2928-20-3

2,6-Diethyl-4-fluorophenol

Cat. No.: B3041443
CAS No.: 2928-20-3
M. Wt: 168.21 g/mol
InChI Key: HVGBJJQMGLTAAS-UHFFFAOYSA-N
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Description

2,6-Diethyl-4-fluorophenol is an organic compound characterized by the presence of two ethyl groups and a fluorine atom attached to a phenol ring

Properties

IUPAC Name

2,6-diethyl-4-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGBJJQMGLTAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1O)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethyl-4-fluorophenol typically involves the fluorination of 2,6-diethylphenol. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas or a fluorine-containing compound is used under controlled conditions to introduce the fluorine atom into the phenol ring.

Industrial Production Methods: In industrial settings, the production of 2,6-Diethyl-4-fluorophenol may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions, including temperature, pressure, and the choice of fluorinating agent, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diethyl-4-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atom or ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols.

Scientific Research Applications

2,6-Diethyl-4-fluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2,6-Diethyl-4-fluorophenol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity due to its electronegativity and ability to form strong hydrogen bonds. The ethyl groups may influence the compound’s hydrophobicity and overall molecular conformation, affecting its interaction with biological targets.

Comparison with Similar Compounds

    2,6-Difluorophenol: Similar structure but with two fluorine atoms instead of ethyl groups.

    2,6-Diethylphenol: Lacks the fluorine atom, affecting its chemical reactivity and applications.

    4-Fluorophenol: Contains a single fluorine atom but lacks the ethyl groups, leading to different chemical properties.

Uniqueness: 2,6-Diethyl-4-fluorophenol is unique due to the combination of ethyl groups and a fluorine atom on the phenol ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for various applications in research and industry.

Biological Activity

2,6-Diethyl-4-fluorophenol is an organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

2,6-Diethyl-4-fluorophenol is characterized by a phenolic ring substituted with two ethyl groups and one fluorine atom. Its molecular formula is C10H13FC_10H_{13}F and it is classified as a halogenated phenol. The synthesis typically involves the fluorination of 2,6-diethylphenol using electrophilic aromatic substitution methods, employing fluorinating agents such as fluorine gas.

The biological activity of 2,6-Diethyl-4-fluorophenol is influenced by its structural features:

  • Fluorine Atom : The presence of the electronegative fluorine enhances binding affinities to various biological targets, including enzymes and receptors.
  • Ethyl Groups : These contribute to the hydrophobicity of the molecule, which can affect its interaction with biological membranes and proteins.

The compound's mechanism involves modulation of enzyme activities and receptor interactions, potentially influencing pathways related to cell signaling and metabolism.

Biological Activity

Research indicates that 2,6-Diethyl-4-fluorophenol may exhibit various biological activities:

  • Antitumor Activity : Similar compounds have shown promise in cancer treatment. For instance, derivatives of fluorinated phenols have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis through mechanisms involving reactive oxygen species (ROS) production .
  • Antimicrobial Properties : Some studies suggest that halogenated phenols can possess antimicrobial effects. The structural similarity to known antimicrobial agents indicates potential efficacy against various pathogens.

Case Studies and Research Findings

Several studies have highlighted the biological implications of compounds related to 2,6-Diethyl-4-fluorophenol:

  • Fluorinated Derivatives in Cancer Research :
    • A study focusing on fluorinated derivatives of camptothecin revealed enhanced cytotoxicity in colorectal cancer cells. The presence of fluorine was crucial for improving the antitumor efficacy compared to non-fluorinated counterparts .
  • Mechanistic Insights :
    • Research on similar compounds indicated that they could inhibit key enzymes involved in cancer progression. For example, studies showed that certain fluorinated compounds could modulate Topoisomerase I activity and affect cell cycle regulation .
  • Environmental Impact :
    • Investigations into the environmental behavior of fluorinated compounds have raised concerns about their persistence and potential bioaccumulation. Understanding these aspects is vital for assessing the ecological risks associated with their use in agriculture and industry .

Data Summary

Property Details
Molecular Formula C10H13FC_{10}H_{13}F
Synthesis Method Electrophilic aromatic substitution
Potential Activities Antitumor, antimicrobial
Relevant Mechanisms Enzyme inhibition, ROS production

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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